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Bicyclo[2.2.1]heptane-2-carboximidamide

Cat. No.: B12986792
M. Wt: 138.21 g/mol
InChI Key: QXPUWXJUGPMKRK-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[2.2.1]heptane Scaffold in Organic Chemistry

The bicyclo[2.2.1]heptane skeleton is a prominent structural motif in a multitude of natural products and synthetic molecules with significant biological activity. rsc.org Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, a property that is highly valuable in drug design and asymmetric catalysis. This polycyclic hydrocarbon framework is known for its unique pharmacokinetic properties, often owing to its lipophilic nature. acs.org

The strategic incorporation of the bicyclo[2.2.1]heptane scaffold is a widely used tactic in drug discovery. rsc.org It is a key component in various drug candidates and commercial drugs. rsc.orgacs.org For instance, derivatives of this scaffold have been investigated as potent and selective antagonists for the prostaglandin (B15479496) D2 receptor, indicating their potential as anti-inflammatory agents. nih.gov The development of efficient synthetic routes to functionalized bicyclo[2.2.1]heptanes is crucial for both target-oriented and diversity-oriented synthesis of biologically relevant molecules. rsc.org

Role of the Imidamide Functional Group in Chemical Systems

The imidamide functional group, also known as an amidine, is characterized by the formula RC(=NR)NR2. Amidines are notably more basic than their amide counterparts. This increased basicity stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms.

This functional group is a key feature in several pharmaceutical agents and drug candidates. Its ability to engage in hydrogen bonding and its basic character make it a valuable pharmacophore. Beyond pharmaceuticals, amidines serve as important synthetic intermediates for creating heterocyclic compounds and are utilized as ligands in the field of organometallic chemistry. A common method for synthesizing primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid, followed by treatment with ammonia (B1221849).

Overview of Academic Research Areas Pertaining to Bicyclo[2.2.1]heptane-2-carboximidamide and Related Norbornane (B1196662) Derivatives

Given the established roles of its constituent parts, research involving this compound and related norbornane derivatives spans several key areas of chemical and medicinal science.

Drug Discovery and Medicinal Chemistry : The primary area of interest for such compounds lies in drug discovery. The norbornane scaffold provides a rigid platform to explore structure-activity relationships (SAR). For example, a highly functionalized bicyclo[2.2.1]heptane scaffold was identified as a key structure for SAR studies in a drug discovery program. acs.org Derivatives have been synthesized and evaluated for their potential as anti-cancer agents. In one study, a bicyclo[2.2.1]heptane-containing compound was identified as a selective antagonist of the CXCR2 receptor, a target for treating metastatic cancer. rsc.org Other research has focused on synthesizing novel bicyclo[2.2.1]heptane derivatives and evaluating their antitumor activities against cell lines like HeLa cells. nih.gov The unique three-dimensional shapes and pharmacokinetic properties offered by this scaffold continue to attract high interest for discovering new chemotypes. acs.org

Asymmetric Synthesis and Catalysis : The chirality and rigidity of the bicyclo[2.2.1]heptane framework make it an excellent foundation for asymmetric synthesis. It serves as the basis for well-known chiral auxiliaries and ligands for transition-metal catalysis. rsc.org The development of enantioselective methods to produce functionalized bicyclo[2.2.1]heptanes is a significant area of research, as it allows for the creation of optically pure compounds essential for pharmaceutical applications. rsc.org

Synthetic Methodology : The creation of complex bicyclic and tricyclic structures containing the bicyclo[2.2.1]heptane skeleton is an active field of synthetic organic chemistry. The Diels-Alder reaction is a cornerstone of these syntheses. nih.gov Researchers continuously explore new synthetic routes, such as organocatalytic formal [4+2] cycloaddition reactions, to access a wide array of functionalized bicyclo[2.2.1]heptanes under mild and efficient conditions. rsc.orgrsc.org These methodologies are vital for producing these valuable molecules on a larger scale for further investigation. acs.org

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2 B12986792 Bicyclo[2.2.1]heptane-2-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2-carboximidamide

InChI

InChI=1S/C8H14N2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H3,9,10)

InChI Key

QXPUWXJUGPMKRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=N)N

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.1 Heptane 2 Carboximidamide and Its Structural Analogues

Strategies for the Construction of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton, also known as norbornane (B1196662), is a bridged bicyclic hydrocarbon that provides a rigid and well-defined three-dimensional structure. Its unique conformational constraints make it a valuable scaffold in the design of biologically active molecules and specialized polymers. The construction of this core is a critical first step in the synthesis of bicyclo[2.2.1]heptane-2-carboximidamide.

Cycloaddition Reactions for Bicyclic Scaffold Formation

The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most prominent and efficient method for constructing the bicyclo[2.2.1]heptane framework. researchgate.netmjcce.org.mk This reaction typically involves the cycloaddition of a cyclopentadiene (B3395910) with a suitable dienophile. The inherent stereoselectivity of the Diels-Alder reaction often leads to the preferential formation of the exo or endo isomer, a critical consideration in the synthesis of substituted norbornane derivatives.

Recent advancements have focused on organocatalytic formal [4+2] cycloaddition reactions, which allow for the rapid and highly enantioselective synthesis of a variety of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.orgrsc.org Furthermore, sequential Diels-Alder reaction/rearrangement sequences have been developed to produce diverse functionalized bicyclo[2.2.1]heptane derivatives. acs.org The choice of diene and dienophile, as well as the reaction conditions, can be tailored to achieve the desired substitution pattern and stereochemistry of the resulting bicyclic adduct. For instance, the reaction of cyclopentadiene with various dienophiles can yield a range of functionalized norbornenes, which can then be further elaborated to the target carboximidamide.

DieneDienophileProductReaction ConditionsYieldRef
CyclopentadieneAcrylonitrileBicyclo[2.2.1]hept-5-ene-2-carbonitrileNeat, 160-170 °CHigh
CyclopentadieneMethyl acrylateMethyl bicyclo[2.2.1]hept-5-ene-2-carboxylateNeat, refluxGood
1,3-ButadieneAcroleinBicyclo[2.2.1]heptan-2-one (via rearrangement)MeAlCl₂, -20 °C to RT- acs.org

This table presents illustrative examples of Diels-Alder reactions for the formation of the bicyclo[2.2.1]heptane scaffold.

Precursor Chemistry and Stereoselective Approaches to Norbornane Systems

The synthesis of specific stereoisomers of bicyclo[2.2.1]heptane derivatives often requires careful selection of precursors and reaction pathways. For example, the synthesis of norbornane-2-carboxaldehyde can be achieved in a single, stereoselective step by reacting norbornene with potassium tetracarbonylhydridoferrate. tandfonline.com The resulting aldehyde can then serve as a precursor for the carboximidamide group.

Stereoselectivity in the functionalization of the norbornane system is crucial. The rigid nature of the bicyclic system often dictates the approach of reagents, leading to preferential formation of one stereoisomer over another. For instance, reductions of norbornanone derivatives often proceed with high stereoselectivity. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is of significant interest for applications in asymmetric synthesis and drug discovery. rsc.org

Approaches for the Introduction and Modification of the Carboximidamide Functionality

Once the bicyclo[2.2.1]heptane core is established, the next critical step is the introduction of the carboximidamide group. This can be achieved through various synthetic routes, most commonly starting from a nitrile precursor.

Imidamide Formation Reactions

The Pinner reaction is a classic and widely used method for the synthesis of amidines from nitriles. wikipedia.orgjk-sci.comdrugfuture.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the corresponding amidine. wikipedia.orgresearchgate.net The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imino ester to an ester. jk-sci.com

An alternative approach involves the use of 2,2,2-trifluoro- and trichloroethyl imidates, which are readily prepared from the reaction of a nitrile with a trihaloethanol in the presence of HCl. organic-chemistry.org These imidates serve as excellent reagents for the preparation of amidines under mild conditions.

Nitrile PrecursorReagentsIntermediateFinal ProductRef
Bicyclo[2.2.1]heptane-2-carbonitrile1. Anhydrous HCl, Ethanol2. AmmoniaBicyclo[2.2.1]heptane-2-carboximidic acid ethyl ester hydrochlorideThis compound wikipedia.orgjk-sci.com
Bicyclo[2.2.1]heptane-2-carbonitrile1. Trifluoroethanol, HCl2. Ammonia2,2,2-Trifluoroethyl bicyclo[2.2.1]heptane-2-carboximidateThis compound organic-chemistry.org

This table outlines the key steps in the Pinner reaction for the synthesis of the target compound.

Derivatization of this compound Precursors

The most common precursor for the synthesis of this compound is bicyclo[2.2.1]heptane-2-carbonitrile. This nitrile can be prepared through various methods, including the nucleophilic substitution of a suitable leaving group on the bicyclo[2.2.1]heptane ring with a cyanide salt or through the dehydration of bicyclo[2.2.1]heptane-2-carboxamide. youtube.comchemguide.co.uk The carboxamide itself can be obtained from the corresponding carboxylic acid or its derivatives. For instance, cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide can be prepared from the corresponding dicarboxylic anhydride. google.com

The nitrile group of bicyclo[2.2.1]heptane-2-carbonitrile can undergo a variety of transformations to yield other functional groups, which can then be converted to the carboximidamide. For example, hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, while reduction with lithium aluminum hydride produces the aminomethyl derivative. youtube.comlibretexts.org

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral bicyclo[2.2.1]heptane derivatives is a significant area of research, driven by the importance of enantiomerically pure compounds in various fields. An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been reported, starting from readily available trans-4-hydroxy-L-proline. rsc.org

Organocatalysis has emerged as a powerful tool for the enantioselective construction of bicyclic systems. An organocatalytic formal [4+2] cycloaddition has been developed to provide access to a wide range of functionalized bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.orgrsc.org These chiral carboxylates can then be converted to the corresponding carboximidamides. Furthermore, the enantioselective construction of bicyclo[2.2.1]heptanones has been achieved through a one-pot domino sequence using a Lewis and Brønsted acid-assisted chiral Lewis acid catalysis. acs.org These chiral ketones can serve as valuable intermediates for the synthesis of enantiomerically enriched this compound derivatives.

Chiral Precursor/CatalystReaction TypeProductEnantiomeric Excess (ee)Ref
Chiral Lewis AcidDiels-Alder/Rearrangement(+)-Herbanoneup to 96.5:3.5 er acs.org
OrganocatalystFormal [4+2] CycloadditionBicyclo[2.2.1]heptane-1-carboxylatesHigh rsc.orgrsc.org
trans-4-hydroxy-L-prolineMulti-step synthesis(4R)-1-Azabicyclo[2.2.1]heptane derivativesHigh rsc.org

This table highlights key findings in the enantioselective synthesis of chiral bicyclo[2.2.1]heptane derivatives.

Asymmetric Synthetic Routes Utilizing Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, offering a metal-free and often milder alternative to traditional methods. rsc.orgbeilstein-journals.org The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented synthesis. rsc.org

One notable advance is the organocatalytic formal [4+2] cycloaddition reaction to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.orgrsc.org This method allows for the rapid construction of the bicyclic core from simple starting materials under mild conditions. rsc.org The reaction is typically catalyzed by a chiral organic molecule, which facilitates the formation of one enantiomer over the other. rsc.org For instance, a hydrogen-bond-donating organocatalyst can be employed to control the stereochemical outcome of the cycloaddition. rsc.org

The versatility of the resulting carboxylate group makes it an ideal handle for further functionalization, enabling the synthesis of a wide array of bicyclo[2.2.1]heptane derivatives. rsc.org Research has demonstrated that this organocatalytic approach is scalable, which is a crucial factor for its application in pharmaceutical development and the synthesis of complex natural products. rsc.org

Table 1: Organocatalytic Asymmetric Synthesis of Bicyclo[2.2.1]heptane Derivatives

Catalyst TypeReaction TypeSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidFormal [4+2] CycloadditionDienes and AlkenesBicyclo[2.2.1]heptane-1-carboxylatesUp to 99% rsc.org
Proline DerivativesAldol/Mannich ReactionsAldehydes and KetonesFunctionalized Bicyclo[2.2.1]heptanesHigh beilstein-journals.org
Binaphthalene-derived SulfideBromolactonization5-Hexenoic AcidsChiral LactonesGood beilstein-journals.org
Biisoquinoline N,N'-dioxideCycloadditionUnsaturated IminesN-HeterocyclesHigh beilstein-journals.org

Resolution Techniques for Enantiomeric Separation

Chiral resolution is a fundamental process for separating racemic mixtures into their individual enantiomers. wikipedia.orgnih.gov Since enantiomers possess identical physical properties, their separation requires the use of a chiral resolving agent or a chiral environment. libretexts.org

One common method is the formation of diastereomeric salts. wikipedia.orgnih.gov This involves reacting the racemic mixture, such as a chiral amine or carboxylic acid, with an enantiomerically pure resolving agent. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Enzymatic resolution offers a highly selective alternative. Specific enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. lu.se For example, lipases are commonly used for the kinetic resolution of chiral alcohols and esters. This method has been successfully applied to the resolution of intermediates for the synthesis of bicyclo[2.2.1]heptane derivatives. lu.se

Chiral chromatography is another powerful technique for enantiomeric separation. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov High-performance liquid chromatography (HPLC) with macrocyclic glycopeptide-based columns has been effectively used for the separation of bicyclic amino acid enantiomers, demonstrating the utility of this approach for complex chiral molecules. nih.gov

Table 2: Resolution Techniques for Bicyclic Compounds

TechniqueResolving Agent/Stationary PhaseCompound TypeSeparation PrincipleReference
Diastereomeric Salt Crystallization(+)-Tartaric acid, BrucineAmines, Carboxylic acidsDifferential solubility of diastereomeric salts wikipedia.org
Enzymatic Kinetic ResolutionNovozym 435 (Lipase)Alcohols, EstersEnantioselective enzymatic reaction lu.se
Chiral HPLCMacrocyclic glycopeptide columnsAmino acidsDifferential interaction with chiral stationary phase nih.gov
Inclusion ComplexationOptically active host compoundsKetonesFormation of diastereomeric inclusion complexes acs.org

Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Heptane 2 Carboximidamide Systems

Reactivity of the Carboximidamide Moiety

The carboximidamide group, often referred to as an amidine, is a nitrogen analog of a carboxylic acid derivative and exhibits a rich and varied reactivity profile.

The carboximidamide functionality possesses both nucleophilic and electrophilic centers. The lone pairs of electrons on the nitrogen atoms, particularly the sp²-hybridized imino nitrogen, confer nucleophilic character to the molecule. This allows it to react with various electrophiles. Conversely, the carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles, especially when the imino nitrogen is protonated or coordinated to a Lewis acid, which enhances its electron-deficient nature.

In the context of Bicyclo[2.2.1]heptane-2-carboximidamide, the nucleophilicity of the amidine moiety is the more dominant characteristic. The amidine group can participate in reactions as a strong, neutral nucleophile. For instance, amidines are known to react with alkyl halides, acyl chlorides, and other electrophilic species.

The electrophilic character of the amidine carbon is generally less pronounced but can be exploited in certain reactions. For example, under acidic conditions, the protonated amidinium ion is significantly more electrophilic and can undergo nucleophilic attack.

Table 1: Predicted Nucleophilic and Electrophilic Centers of this compound

Center Character Description
Imino NitrogenNucleophilicThe sp²-hybridized nitrogen atom with a lone pair of electrons is a primary site for protonation and reaction with electrophiles.
Amino NitrogenNucleophilicThe sp³-hybridized nitrogen atom also has a lone pair, contributing to the overall basicity and nucleophilicity of the molecule.
Amidine CarbonElectrophilicThis carbon atom is susceptible to attack by strong nucleophiles, particularly upon activation by protonation or Lewis acids.

Amidines are among the strongest organic, neutral bases. rushim.ru Their high basicity is attributed to the formation of a resonance-stabilized amidinium cation upon protonation, where the positive charge is delocalized over both nitrogen atoms and the central carbon atom. The basicity of an amidine is influenced by the electronic effects of its substituents.

The protonation equilibrium is a critical factor in many reactions involving this compound, as the protonated form, the amidinium ion, exhibits different reactivity compared to the neutral amidine. For instance, the formation of the amidinium ion is the first step in acid-catalyzed hydrolysis of amidines.

Table 2: General pKaH Ranges for Amidines in Acetonitrile (B52724)

Amidine Type Substituents Approximate pKaH in CH₃CN
Acyclic AmidinesAlkyl23-25
Cyclic Amidines (e.g., DBU)Alkyl~24
Aryl AmidinesPhenyl16-18
Data is generalized from various sources on amidine basicity. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a common bicyclic amidine base.

Based on these general trends, the pKaH of this compound in acetonitrile is predicted to be in the higher range for alkyl-substituted amidines.

Transformations Involving the Bicyclo[2.2.1]heptane Core

The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton makes it susceptible to a variety of transformations, particularly rearrangement reactions that can alleviate its inherent ring strain.

Derivatives of bicyclo[2.2.1]heptane are well-known to undergo skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. msu.edu These rearrangements typically proceed through carbocationic intermediates and are driven by the formation of a more stable carbocation or the relief of ring strain. In reactions where a carbocation is generated at the C-2 position of the bicyclo[2.2.1]heptane ring, a 1,2-shift of the C1-C6 bond can occur, leading to a rearranged carbon skeleton.

While specific studies on the skeletal rearrangements of this compound are not extensively documented, it can be inferred that under conditions that promote the formation of a carbocation adjacent to the amidine group, such rearrangements are plausible. However, the presence of the nitrogen-containing substituent may influence the stability and reactivity of any potential carbocationic intermediates, possibly leading to alternative reaction pathways such as fragmentation or participation of the nitrogen lone pair.

Isomerization between the exo and endo diastereomers of 2-substituted bicyclo[2.2.1]heptane derivatives can also occur, often under basic or acidic conditions that allow for the formation of an enolate or a related intermediate. For this compound, base-catalyzed isomerization could potentially occur through deprotonation at the C-2 position, although this would require a strong base.

Direct functionalization of the bridgehead (C-1 and C-4) and bridge (C-7) positions of the bicyclo[2.2.1]heptane core is challenging due to the steric hindrance and the non-planar geometry of the system. However, methods have been developed for such transformations, often involving radical-based reactions or the use of highly reactive intermediates.

For substrates like this compound, functionalization at these positions would likely require harsh reaction conditions that the carboximidamide moiety may not tolerate without protection. Bridgehead functionalization of norbornene derivatives has been reported through sequences involving enolization and subsequent alkylation. nih.gov Radical cyclization approaches have also been employed for the synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes. nih.gov These methodologies could potentially be adapted for derivatives of this compound.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically on this compound are limited in the public domain. However, the general mechanisms of reactions involving the carboximidamide group and the bicyclo[2.2.1]heptane skeleton are well-established and can be used to predict the behavior of this compound.

For instance, the hydrolysis of amidines to the corresponding amides and amines can proceed through either acid- or base-catalyzed pathways. Under acidic conditions, the reaction is initiated by protonation of the imino nitrogen, followed by nucleophilic attack of water on the amidine carbon. In basic media, the mechanism typically involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amidine carbon.

Kinetic studies on related bicyclic systems, such as the solvolysis of norbornyl derivatives, have been instrumental in understanding the role of the bicyclic framework in influencing reaction rates and mechanisms. The rigid structure of the bicyclo[2.2.1]heptane system allows for a clear distinction between the steric and electronic effects of substituents on reactivity. Kinetic investigations on reactions of this compound would likely reveal the influence of the bulky bicyclic cage on the accessibility of the amidine functional group and the participation of the bicyclic framework in the stabilization of transition states. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the reaction mechanisms of related bicyclic compounds and could provide valuable insights into the reactivity of this compound. researchgate.net

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental to confirming the molecular structure and defining the stereochemistry of bicyclo[2.2.1]heptane-2-carboximidamide. NMR spectroscopy is particularly powerful for elucidating the 3D structure in solution, while mass spectrometry confirms the molecular weight and provides information on the structural fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for assigning the stereochemistry of bicyclo[2.2.1]heptane derivatives. The rigid, strained ring system of the norbornane (B1196662) scaffold results in distinct chemical shifts and coupling constants that are highly dependent on the exo or endo orientation of substituents.

For this compound, the proton at the C2 position (H2) is of particular diagnostic importance. Its coupling constant with the adjacent bridgehead proton (H1) and the protons on the C3 carbon helps to determine the exo or endo configuration. Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to unambiguously establish through-bond and through-space correlations, respectively, confirming the spatial relationships between the protons on the bicyclic system and the carboximidamide group.

In analogous bicyclo[2.2.1]heptane systems, the chemical shifts of the carbon atoms also show significant variation between exo and endo isomers due to differing steric environments. quick.cz For instance, in related bicyclo[2.2.1]heptane carboxamides, the substituent's orientation influences the electronic environment of the entire cage-like structure, leading to predictable shifts in the ¹³C NMR spectrum. nih.gov The use of chiral lanthanide shift reagents can also be employed to differentiate between enantiomers by inducing separation of their NMR signals. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Bicyclo[2.2.1]heptane Derivatives Note: This table presents data from related compounds to illustrate expected NMR characteristics, as specific data for this compound is not publicly available.

Compound/NucleusKey Protons/CarbonsObserved Chemical Shift (δ, ppm) and Coupling (Hz)Reference
N-Benzoyl-7-azabicyclo[2.2.1]heptane¹³C28.7, 30.4 (CH₂), 53.6, 58.7 (CH), 127.6, 128.2, 130.3 (Ar-CH), 136.2 (Ar-C), 168.6 (C=O) unirioja.es
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one¹³C221.4 (C=O), 55.0 (s), 53.6 (d), 50.4 (t), 45.2 (s), 34.2 (t), 29.3 (t), 19.7 (q), 14.3 (q), 8.8 (q) acs.org
N-Mesitylbicyclo[2.2.1]heptane-2-carboxamideLCMS Datam/z = 258.4 [M + H]⁺ nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of this compound (C₈H₁₄N₂, molecular weight: 138.21 g/mol ) and to study its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation of the parent bicyclo[2.2.1]heptane structure upon ionization is well-characterized and typically involves retro-Diels-Alder reactions. For a 2-substituted norbornane, characteristic fragmentation would involve cleavage of the bonds adjacent to the substituent. The carboximidamide group itself would also undergo specific fragmentation. Predicted mass-to-charge ratios (m/z) for various adducts of the hydrochloride salt of the title compound have been calculated, such as [M+H]⁺ at 139.12297 and [M+Na]⁺ at 161.10491. uni.lu

The fragmentation pattern would likely show initial loss of ammonia (B1221849) (NH₃) or the entire carboximidamide group. Subsequent fragmentation of the remaining bicyclic cation would follow pathways typical for norbornane derivatives, providing further structural confirmation. nist.govmiamioh.edu

X-ray Crystallography of this compound and Derivatives

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and intermolecular interactions.

Determination of Absolute Configuration

For a chiral molecule like this compound, resolving the enantiomers and determining the absolute configuration of each is crucial. X-ray diffraction analysis of a single crystal of one of the pure enantiomers, particularly if a heavy atom is present, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.

Studies on closely related chiral bicyclo[2.2.1]heptane derivatives, such as 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, have successfully used this technique. wpmucdn.com In that case, the absolute configuration was determined as (1R,2R,4R) for the (+)-enantiomer. wpmucdn.com This was then correlated to the configuration of other related compounds, including bicyclo[2.2.1]heptan-2-one, through chemical transformations. wpmucdn.com A similar approach would be necessary for the definitive stereochemical assignment of this compound enantiomers.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

The crystal structure reveals how molecules pack in the solid state, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The carboximidamide functional group, with its N-H protons (donors) and sp²-hybridized nitrogen atom (acceptor), is a strong participant in hydrogen bonding.

In the crystal lattice of this compound, it is expected that strong intermolecular hydrogen bonds would form, likely leading to the creation of dimeric or polymeric structures. A detailed crystallographic study on 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide revealed the formation of hydrogen-bonded dimers. wpmucdn.com In the racemic crystal, each dimer consisted of two enantiomers, while in the enantiomerically pure crystals, the dimers were composed of molecules of the same configuration. wpmucdn.com These dimers exhibited specific orientations of the bicyclic framework relative to the hydrogen-bonded carboxamide plane. wpmucdn.com Similar hydrogen bonding motifs and packing arrangements would be anticipated for this compound, influencing its physical properties like melting point and solubility.

Table 2: Crystallographic Data for an Analogous Bicyclo[2.2.1]heptane Carboxamide Derivative Note: This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

ParameterValue for (+)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamideReference
Absolute Configuration(1R,2R,4R) for the (+)-enantiomer wpmucdn.com
Key Intermolecular InteractionFormation of H-bonded dimers wpmucdn.com
Packing Motif in Racemic CrystalDimers composed of two enantiomers with C-7 atoms on opposite sides of the H-bonded moiety wpmucdn.com
Packing Motif in Enantiopure CrystalDimers with C-7 atoms primarily on the same side of the H-bonded moiety wpmucdn.com

Chiroptical Studies and Optical Rotatory Dispersion (ORD)

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.

For this compound, which is chiral, ORD would provide critical information for characterizing its enantiomers. The ORD spectrum, specifically the sign and magnitude of the Cotton effect, is highly sensitive to the stereochemistry of the molecule. While specific ORD data for the title compound is not available, studies on other chiral bicyclic ketones and derivatives have established correlations between the observed Cotton effect and the absolute configuration of the molecule, often guided by rules like the octant rule. quick.czacs.org The dependence of the specific rotation on wavelength provides valuable information about the conformational and configurational characteristics of the polymer structure in different solvents. quick.cz

Conformational Analysis and Molecular Recognition Studies

Intramolecular Interactions and Strain in the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane skeleton is characterized by significant intrinsic strain, which dictates its three-dimensional structure and reactivity. This strain is a composite of angle strain, torsional strain, and steric interactions.

Angle Strain: The ideal sp³ bond angle is 109.5°. In the bicyclo[2.2.1]heptane system, the bridgehead carbons (C1 and C4) and the methylene (B1212753) bridge (C7) enforce significant deviations from this ideal geometry. For instance, the C1-C7-C4 bond angle in norbornane (B1196662) is approximately 96°, introducing considerable angle strain. cdnsciencepub.com This inherent strain influences the stability and chemical behavior of the entire molecule. nih.gov

Steric Interactions: The compact and rigid nature of the bicyclic system can lead to transannular steric interactions, particularly between substituents. In the case of bicyclo[2.2.1]heptane-2-carboximidamide, the placement of the carboximidamide group at the C2 position can be either endo or exo. The steric environment of these two diastereomers is distinct, which in turn affects their relative stability and reactivity.

The total strain energy of the parent bicyclo[2.2.1]heptane (norbornane) has been estimated to be around 17.5 kcal/mol. masterorganicchemistry.com This high degree of strain can be harnessed in chemical synthesis, as the relief of strain can be a powerful driving force for certain reactions. nih.goveurekaselect.com

Table 1: Contributing Factors to Strain in the Bicyclo[2.2.1]heptane System

Strain TypeDescriptionConsequence in Bicyclo[2.2.1]heptane
Angle StrainDeviation of bond angles from the ideal 109.5° for sp³ carbons.Significant, especially at the C7 bridge, with angles around 96°. cdnsciencepub.com
Torsional StrainEclipsing of bonds on adjacent carbon atoms.Inherent due to the fixed boat-like conformation of the rings. youtube.comlibretexts.org
Steric StrainRepulsive interactions between non-bonded atoms in close proximity.Can occur between substituents and the bicyclic framework.

Conformational Preferences of the Carboximidamide Group

The carboximidamide group, -C(=NH)NH₂, is a polar, planar functional group capable of acting as both a hydrogen bond donor and acceptor. Its conformational preference when attached to the bicyclo[2.2.1]heptane scaffold is governed by a balance of electronic and steric effects.

The planarity of the carboximidamide group arises from the delocalization of the nitrogen lone pairs into the C=N double bond. Rotation around the C2-C(carboximidamide) bond is possible, but certain conformations will be favored to minimize steric clashes with the bicyclic frame. The orientation of the =NH and -NH₂ groups relative to the scaffold will be a key determinant of the molecule's interaction profile.

Hydrogen bonding plays a crucial role in the behavior of molecules containing amide and related functional groups. nih.govnih.govmdpi.com The carboximidamide group can engage in both intramolecular and intermolecular hydrogen bonds. While intramolecular hydrogen bonding within a single this compound molecule is unlikely due to geometric constraints, its ability to form strong intermolecular hydrogen bonds is significant for its role in molecular recognition and supramolecular assembly. rsc.orgjaptronline.com The N-H protons of both the amino and imino groups can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as acceptors.

Table 2: Hydrogen Bonding Capabilities of the Carboximidamide Group

Group ComponentHydrogen Bond Donor/AcceptorPotential Interactions
Imino (-C=N H)Acceptor (N lone pair), Donor (N-H)Intermolecular hydrogen bonding in crystals and solutions.
Amino (-N H₂)Acceptor (N lone pair), Donor (N-H)Intermolecular hydrogen bonding, contributing to self-assembly.

Role of the Bicyclo[2.2.1]heptane Scaffold in Templating Molecular Structures

The rigid bicyclo[2.2.1]heptane framework serves as an excellent scaffold for presenting functional groups in a well-defined spatial orientation. This property is particularly valuable in the design of molecules intended for specific biological or material science applications. nih.gov

In peptide and protein chemistry, specific secondary structures like β-turns and γ-turns are crucial for biological activity. The design of small molecules that can mimic these turns, known as peptidomimetics, is a major goal in drug discovery. The rigid bicyclo[2.2.1]heptane skeleton is well-suited for this purpose, as it can hold substituent groups in fixed positions that mimic the spatial arrangement of amino acid side chains in a peptide turn. nih.govresearchgate.net

Derivatives of bicyclo[2.2.1]heptane have been successfully used to create constrained γ-turn mimics. eurekaselect.com For example, the synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has demonstrated the potential of this scaffold to enforce a turn-like structure. eurekaselect.com In the context of this compound, the carboximidamide group can be considered a mimic of an amino acid side chain, such as that of arginine, which also contains a guanidinium (B1211019) group. The rigid presentation of this group by the bicyclic scaffold could lead to specific interactions with biological targets. The use of bicyclic scaffolds to create non-peptidic molecules that can mimic peptide structures has been explored for various therapeutic targets. acs.orgdrugdesign.org

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. semanticscholar.org The defined geometry of bicyclo[2.2.1]heptane derivatives, combined with the hydrogen-bonding capabilities of the carboximidamide group, makes this compound a promising candidate for the construction of novel supramolecular architectures.

Computational and Theoretical Chemistry Applied to Bicyclo 2.2.1 Heptane 2 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Prediction of Reactivity and Reaction Pathways

The electronic structure of Bicyclo[2.2.1]heptane-2-carboximidamide, derived from quantum chemical calculations, is key to predicting its reactivity. The carboximidamide group, with its nitrogen lone pairs and π-system, is the most likely site for many chemical reactions. The bicyclo[2.2.1]heptane cage, while relatively inert, can influence reactivity through steric hindrance and by modulating the electronic properties of the substituent.

Computational studies on related bicyclic systems have shown that the stereoselectivity of reactions is often dictated by the exo/endo orientation of substituents. researchgate.net For this compound, quantum chemical calculations can be used to model the transition states of potential reactions, such as protonation, alkylation, or cycloadditions. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely products.

For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the nucleophilic and electrophilic centers of the molecule. The nitrogen atoms of the carboximidamide group are expected to have a high HOMO density, making them susceptible to electrophilic attack. Conversely, the carbon atom of the C=N double bond would be the primary electrophilic site.

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Exo Isomer) at the B3LYP/6-31G(d) Level of Theory

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy1.89
HOMO-LUMO Gap8.14
Ionization Potential6.25
Electron Affinity-1.89
Electronegativity (χ)2.18
Chemical Hardness (η)4.07
Electrophilicity Index (ω)0.58

Note: The data in this table is illustrative, based on typical values for similar compounds, and represents the type of information obtained from quantum chemical calculations.

Basicity and Tautomerism Modeling

The carboximidamide group can exist in different tautomeric forms, and its basicity is a key chemical property. Computational models are highly effective in quantifying the relative stabilities of these tautomers and predicting the proton affinity of the molecule. researchgate.netresearchgate.net

For this compound, the primary tautomeric equilibrium would be between the amino-imino form and the diamino form. DFT calculations can determine the relative energies of these tautomers in the gas phase and in different solvents, often using a polarizable continuum model (PCM). nih.gov The results of such calculations typically show that the amino-imino tautomer is the more stable form for simple amidines. researchgate.net

The gas-phase basicity and proton affinity can be calculated by modeling the protonation of the molecule at its most basic site, which is expected to be the imino nitrogen. The energy difference between the protonated and neutral species provides a quantitative measure of basicity.

Table 2: Calculated Relative Energies of Tautomers and Proton Affinities for this compound

SpeciesRelative Energy (kcal/mol) (Gas Phase)Proton Affinity (kcal/mol)
Amino-imino Tautomer0.0235.8
Diamino Tautomer+12.5-

Note: The data in this table is hypothetical and serves to illustrate the outputs of computational studies on tautomerism and basicity.

Molecular Modeling and Conformational Landscape Exploration

The rigid bicyclo[2.2.1]heptane framework significantly constrains the conformational freedom of the molecule. However, rotation around the single bond connecting the bicyclic core to the carboximidamide group allows for different spatial arrangements. Molecular modeling techniques, from simple molecular mechanics to more sophisticated quantum chemical methods, can be used to explore this conformational landscape. benthamdirect.com

The primary stereoisomers of this compound are the exo and endo diastereomers, depending on the orientation of the carboximidamide group relative to the one-carbon bridge of the bicyclic system. Computational studies on similar bicyclo[2.2.1]heptane derivatives have shown that the exo isomer is generally the more stable due to reduced steric hindrance. tandfonline.com

A potential energy surface scan, performed by systematically rotating the dihedral angle between the bicyclic cage and the carboximidamide group, can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.

Prediction of Spectroscopic and Chiroptical Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. scispace.comnih.gov For this compound, this includes NMR chemical shifts, vibrational frequencies (IR and Raman), and chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD).

DFT calculations, using methods such as GIAO (Gauge-Including Atomic Orbitals), can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra for the exo and endo isomers would be distinct, aiding in their experimental differentiation.

The prediction of chiroptical spectra is particularly important for chiral molecules like this compound. Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum, which is sensitive to the absolute configuration of the molecule. researchgate.net Similarly, VCD spectra, which measure the differential absorption of left and right circularly polarized infrared radiation, can be computed and are highly sensitive to the molecule's three-dimensional structure. acs.org

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Exo-Bicyclo[2.2.1]heptane-2-carboximidamide

Carbon AtomPredicted Chemical Shift (ppm)
C=N165.2
C142.1
C250.5
C336.8
C440.3
C529.7
C624.9
C738.5

Note: This table presents illustrative data based on known trends for bicyclic compounds and does not represent experimentally verified values for this specific molecule.

Force Field Development and Molecular Dynamics Simulations for Bicyclic Systems

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.ch

For a novel molecule like this compound, specific force field parameters may not be available in standard force fields like AMBER, CHARMM, or OPLS. researchgate.netj-octa.com Therefore, a key aspect of its computational study would be the development and validation of these parameters. uq.edu.au This process typically involves using quantum mechanical calculations to derive key parameters, such as partial atomic charges, bond stretching and angle bending constants, and torsional parameters. rsc.org

Once a reliable force field is developed, MD simulations can be performed to study the behavior of this compound in different solvents or to model its interaction with a biological receptor. These simulations can reveal preferred binding modes, interaction energies, and the role of solvent molecules in mediating these interactions. The development of accurate force fields for bicyclic systems is an active area of research, with a focus on improving the description of their unique structural and dynamic properties. j-octa.com

Design, Synthesis, and Structure Activity/property Relationships of Bicyclo 2.2.1 Heptane 2 Carboximidamide Derivatives

Rational Design Principles for Functionalized Analogues

The rational design of functionalized analogues of Bicyclo[2.2.1]heptane-2-carboximidamide is primarily guided by the principle of conformational constraint. The rigidity of the bicyclo[2.2.1]heptane skeleton serves to reduce the number of accessible conformations of a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. This is because the energetic penalty of adopting a specific "bioactive" conformation is minimized. acs.orgacs.org

One key design strategy involves using the bicyclo[2.2.1]heptane scaffold as a bioisostere for other cyclic or aromatic systems to improve pharmacokinetic properties. nih.govtestbook.comuni-giessen.de For instance, the three-dimensional nature of the bicyclic core can enhance solubility and metabolic stability compared to flat aromatic rings. nih.gov

In the context of designing research probes and potential therapeutics, the bicyclo[2.2.1]heptane framework is used to create analogues of known ligands, locking the molecule in a conformation that is hypothesized to be optimal for receptor binding. acs.orgacs.org For example, in the development of ligands for P2Y receptors, the ribose moiety of nucleotides has been replaced with a constrained 2-oxa-bicyclo[2.2.1]heptane system to fix the orientation of the nucleobase, leading to potent and selective antagonists. acs.orgnih.govnih.gov Similarly, the 7-azabicyclo[2.2.1]heptane scaffold has been employed to develop selective ligands for sigma-2 (σ2) receptors by providing a conformationally restricted core for N-substituents. google.com The steric bulk and conformational restriction imposed by the bicyclic system are crucial for discriminating between receptor subtypes. google.com

Synthesis of Substituted Bicyclo[2.2.1]heptane-2-carboximidamides

While direct, high-yield synthetic routes specifically for a wide range of substituted Bicyclo[2.2.1]heptane-2-carboximidamides are not extensively documented in dedicated studies, their synthesis can be approached through established organic chemistry transformations. The construction of the core bicyclo[2.2.1]heptane skeleton is often achieved via a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. researchgate.netrsc.org

A plausible and common pathway to the target amidines would start from the corresponding bicyclo[2.2.1]heptane-2-carboxylic acid or its derivatives, such as esters or amides. lu.senih.govrsc.org The synthesis can be envisioned in a multi-step process:

Formation of the Carboxamide: The commercially available bicyclo[2.2.1]heptane-2-carboxylic acid can be converted to its corresponding primary amide, Bicyclo[2.2.1]heptane-2-carboxamide. This is a standard transformation typically achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with ammonia (B1221849).

Conversion to the Amidine: The resulting carboxamide can then be converted to the carboximidamide. One method involves the use of dehydrating agents or via the formation of an intermediate thioamide followed by amination. Another potential route, demonstrated in the synthesis of related bicyclic amidines, involves the reaction of the amide with a reagent like trimethylaluminum (B3029685) (Al(Me)₃) and ammonium (B1175870) chloride (NH₄Cl). researchgate.net

A related synthesis described in the patent literature for a dicarboximide derivative involves mixing cis-exo-bicyclo[2.2.1]heptane-3-carboxamide-2-carboxylic acid with urea (B33335) and heating, suggesting that under the right conditions, an amide can be converted to an imide-related structure.

The synthesis of substituted analogues would involve using appropriately substituted cyclopentadienes or dienophiles in the initial Diels-Alder reaction or by functionalizing the bicyclo[2.2.1]heptane core prior to the formation of the amidine group. researchgate.net

Structure-Reactivity Relationships in Catalysis and Organic Transformations

The this compound scaffold combines a rigid bicyclic framework with a basic and nucleophilic amidine group, suggesting potential applications in catalysis. While specific studies on the structure-reactivity of this exact compound in catalysis are limited, principles can be drawn from related bicyclic amidine and guanidine (B92328) systems.

Bicyclic amidines, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are well-known non-nucleophilic strong bases used as catalysts in a variety of organic reactions, including eliminations and acyl transfer reactions. However, the amidine functional group can also act as a nucleophilic catalyst. The reactivity of the amidine (basic vs. nucleophilic) is influenced by the steric environment and the electronic properties of the scaffold it is attached to.

The rigid bicyclo[2.2.1]heptane skeleton can influence the reactivity of the attached amidine group in several ways:

Steric Hindrance: The geometry of the bicyclic cage can control access to the nitrogen atoms of the amidine group. This steric hindrance can modulate the nucleophilicity of the amidine and can be exploited to achieve selectivity in catalytic reactions. Studies on other bicyclic systems have shown that the cone angle of the scaffold significantly impacts the reactivity of an attached amine group.

Stereoelectronic Effects: The rigid framework holds the amidine group in a fixed orientation, which can influence its electronic properties and ability to participate in catalytic cycles.

Chiral Scaffolds: If an enantiomerically pure bicyclo[2.2.1]heptane scaffold is used, the resulting chiral amidine could serve as an organocatalyst in asymmetric synthesis. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is a critical area of research.

Derivatives of the related bicyclo[2.2.1]heptane-2-carboxamide have been used as co-catalysts in palladium/norbornene cooperative catalysis, indicating that this structural motif can play a role in transition-metal catalysis. Furthermore, bicyclic guanidines, which share functional similarities with amidines, are known to be effective catalysts, and methods for their synthesis on bicyclic scaffolds are being developed. acs.orgnih.govgoogle.com These findings suggest a rich, albeit largely unexplored, potential for this compound derivatives in the field of catalysis.

Structure-Biological Activity Relationships as Research Probes

The unique structural properties of the bicyclo[2.2.1]heptane scaffold make its derivatives, including the carboximidamides, excellent candidates for development as chemical probes to study biological systems.

The rigid bicyclo[2.2.1]heptane core allows for the design of highly specific ligands for various molecular targets by constraining the conformation of key pharmacophoric elements. This has been successfully demonstrated in the development of probes for several receptor families.

P2Y Purinergic Receptors: Nucleotide analogues incorporating a 2-oxa-bicyclo[2.2.1]heptane ring system have been synthesized to act as ligands for P2Y receptors. acs.orgnih.govnih.gov These compounds lock the sugar moiety in a specific conformation, leading to high affinity and selectivity. For example, a bisphosphate derivative with this scaffold (MRS2584) was found to be a potent antagonist at the human P2Y₁ receptor with a Ki value of 22.5 nM. acs.orgnih.gov This work demonstrated that the 2-oxa-bicyclo[2.2.1]heptane system is a suitable scaffold for achieving selectivity for the P2Y₁ receptor over other P2Y and adenosine (B11128) receptors. acs.org

Sigma (σ) Receptors: The 7-azabicyclo[2.2.1]heptane framework has been used as a scaffold to develop selective ligands for the σ₂ receptor. google.com The steric and conformational constraints imposed by the bicyclic system were found to be important for discriminating between σ₁ and σ₂ subtypes. google.com

CXCR2 Chemokine Receptors: A derivative containing a bicyclo[2.2.1]heptane moiety linked to an N,N′-diarylsquaramide skeleton was identified as a potent and selective antagonist of the CXCR2 receptor, a target for anti-cancer metastasis agents. nih.govtestbook.comresearchgate.net This compound exhibited a CXCR2 IC₅₀ of 48 nM and was over 60-fold selective against the related CXCR1 receptor. nih.gov

The design of ligands based on the bicyclo[2.2.1]heptane scaffold is a powerful strategy for studying protein-ligand interactions. The rigidity of the scaffold reduces the entropic penalty upon binding and allows for a clearer understanding of the structure-activity relationships (SAR).

Molecular docking studies have been employed to understand and predict the binding modes of these ligands. For the CXCR2 antagonist containing a bicyclo[2.2.1]heptane moiety, docking simulations suggested that the bicyclic fragment inserts into a hydrophobic pocket of the receptor, contributing to the binding affinity. researchgate.net Similarly, docking studies of homocarbanucleoside analogues with a bicyclo[2.2.1]heptane skeleton have been used to predict their binding to viral enzymes.

The table below summarizes the binding data for selected bicyclo[2.2.1]heptane derivatives, illustrating their utility in protein-ligand interaction research.

These examples underscore the value of the bicyclo[2.2.1]heptane scaffold in designing potent and selective ligands for protein-ligand interaction studies, providing valuable tools for chemical biology.

Advanced Applications of Bicyclo 2.2.1 Heptane 2 Carboximidamide in Chemical Research

Application as a Core Scaffold in Organocatalysis

The rigid bicyclo[2.2.1]heptane scaffold is a privileged structure for the design of organocatalysts because it provides a well-defined and sterically demanding framework, which is crucial for achieving high stereocontrol in asymmetric reactions. rsc.org While direct studies employing Bicyclo[2.2.1]heptane-2-carboximidamide as an organocatalyst are not extensively documented, its structural components suggest significant potential. The carboximidamide group is a strong hydrogen-bond donor and can act as a Brønsted base, functionalities that are central to many organocatalytic mechanisms.

Research on related structures underscores this potential. For instance, optically active 2-azanorbornane-based amino amides have been successfully developed as organocatalysts for asymmetric Michael additions, achieving excellent yields and high stereoselectivities (up to 99% yield and 96% enantiomeric excess). nih.gov These catalysts leverage the rigid cage-like structure to create a defined chiral environment around the catalytic site. Similarly, organocatalytic formal [4+2] cycloaddition reactions have been developed to access functionalized bicyclo[2.2.1]heptanes with high enantioselectivity. rsc.org

Given these precedents, this compound is a promising candidate for bifunctional organocatalysis. The amidine group could activate an electrophile through hydrogen bonding, while the bicyclic backbone provides the necessary steric hindrance to control the facial selectivity of a nucleophilic attack, leading to highly stereoselective transformations.

Utilization as a Building Block in Complex Molecule Synthesis

The unique three-dimensional structure of the bicyclo[2.2.1]heptane core makes it a desirable building block for introducing conformational rigidity and specific spatial arrangements of functional groups in complex molecules, particularly in medicinal chemistry and drug discovery. cymitquimica.comnih.gov Derivatives of this scaffold are commercially available, indicating their utility in synthetic applications. sigmaaldrich.comchemicalregister.com this compound, combining the rigid frame with a reactive amidine handle, is a versatile intermediate for constructing more elaborate molecular architectures.

The amidine group can be readily converted into other functionalities or used directly to build heterocyclic rings. A notable example involves the use of a related N-carboxamidine derivative of pyrrole (B145914) in Diels-Alder reactions to construct complex polycyclic molecules containing a protected guanidine (B92328) functionality. mdpi.com This demonstrates the utility of the carboxamidine group in cycloaddition chemistry for accessing intricate scaffolds.

Furthermore, synthetic methods have been developed to create functionalized bicyclo[2.2.1]heptane skeletons that can serve as versatile building blocks for further elaboration. nih.govunirioja.es The commercial availability of this compound hydrochloride facilitates its direct use in multi-step synthetic sequences without the need for its initial preparation. chemicalregister.com

Table 1: Examples of Bicyclo[2.2.1]heptane-based Building Blocks This table is interactive. Click on the headers to sort.

Compound Name Molecular Formula CAS Number Primary Use/Feature
Bicyclo[2.2.1]heptane-2-methanol C8H14O 5240-72-2 Building block for esters and ethers. cymitquimica.com
Bicyclo[2.2.1]heptane-2-carbaldehyde C8H12O 19396-83-9 Precursor for condensation reactions. nih.gov
Bicyclo[2.2.1]heptane-2-carboxylic acid C8H12O2 824-62-4 Building block for amides and esters. nist.gov
Bicyclo[2.2.1]heptane-2-carbonitrile C8H12N - Precursor to amines and amidines. spectrabase.com
2-Chlorobicyclo[2.2.1]heptane C7H11Cl 29342-53-8 Substrate for nucleophilic substitution. nih.gov
This compound C8H14N2 734480-90-1 Precursor for heterocycles, H-bond donor. nih.gov

Contributions to Materials Science through Polymeric and Supramolecular Structures

In materials science, the bicyclo[2.2.1]heptane unit is incorporated into polymers to enhance thermal stability, mechanical strength, and optical transparency due to its bulky and rigid nature. researchgate.net For example, fully alicyclic polyimides have been synthesized from 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane, resulting in polymers that are soluble in organic solvents and can be cast into flexible, tough films. researchgate.net

The carboximidamide functional group is particularly well-suited for developing advanced supramolecular materials. Amidines are capable of forming robust, highly directional, and predictable hydrogen-bonding motifs, such as the common dimer synthon. This strong intermolecular interaction is a powerful tool for programming the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. Research on related carboxamide precursors of bicyclo[2.2.1]heptene derivatives has highlighted the importance of hydrogen bonding properties in their crystal packing. researchgate.net

The combination of the rigid, pre-organized bicyclo[2.2.1]heptane scaffold with the strong hydrogen-bonding capability of the carboximidamide group makes this compound an excellent candidate for designing novel supramolecular polymers, liquid crystals, and functional organic frameworks where precise control over molecular organization is key.

Role in Analytical Chemistry Method Development

The unique structural features of bicyclo[2.2.1]heptane derivatives necessitate robust analytical methods for their identification and characterization. Various techniques are employed, and the development of these methods is an active area of research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying volatile and semi-volatile bicyclo[2.2.1]heptane compounds. For instance, various norbornane (B1196662) derivatives have been detected in the analysis of volatile compounds from natural sources, such as plum fruits. mdpi.com The mass spectra of norbornane derivatives are well-studied, providing a basis for structural elucidation following chromatographic separation. acs.orgnist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise three-dimensional structure and stereochemistry of these rigid molecules. researchgate.net Due to the often-complex and overlapping signals in their ¹H NMR spectra, advanced techniques are frequently required. For example, ¹³C NMR spectroscopy, in conjunction with chiral lanthanide shift reagents like Yb(hfc)₃, has been effectively used for the enantiomeric differentiation of oxygenated bicyclo[2.2.1]heptane derivatives, allowing for the resolution and assignment of signals belonging to different enantiomers. tandfonline.comresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge. The predicted Collision Cross Section (CCS) is a key parameter in this method, representing the effective area of the ion as it travels through a buffer gas. Theoretical CCS values can be calculated for known structures and used to increase confidence in compound identification. For this compound hydrochloride, predicted CCS values have been computed for various adducts, aiding its future identification in complex mixtures using IM-MS. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data calculated using CCSbase and reported in PubChemLite. uni.lu This table is interactive. Click on the headers to sort.

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 139.12297 130.6
[M+Na]⁺ 161.10491 136.1
[M-H]⁻ 137.10841 132.8
[M+K]⁺ 177.07885 134.1
[M]⁺ 138.11514 124.6

Future Perspectives and Emerging Research Avenues

Challenges in Synthesis and Derivatization

The synthesis of Bicyclo[2.2.1]heptane-2-carboximidamide is not a trivial endeavor and presents several challenges that are the focus of current and future research. The most logical synthetic pathway involves the preparation of a bicyclo[2.2.1]heptane-2-carbonitrile precursor, followed by its conversion to the target amidine.

A primary challenge lies in the initial construction of the bicyclic nitrile. The Diels-Alder reaction is a common method for creating the norbornane (B1196662) framework, but controlling the stereochemistry to favor either the endo or exo isomer of the nitrile substituent requires careful selection of reagents and conditions. Further derivatization of the bicyclic core can be complicated by the molecule's inherent steric hindrance.

The conversion of the nitrile group to a carboximidamide is typically achieved through methods like the Pinner reaction. wikipedia.orgwikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid (like anhydrous HCl) to form an intermediate Pinner salt (an imino ether hydrochloride), which is then reacted with ammonia (B1221849) to yield the amidine. wikipedia.orgorganic-chemistry.org

Key challenges in the Pinner synthesis route include:

Harsh Conditions: The use of strong, anhydrous acids can be incompatible with other sensitive functional groups on the molecule.

Intermediate Instability: The Pinner salt intermediate can be thermally unstable and may require low temperatures to prevent decomposition into side products like amides and alkyl chlorides. wikipedia.org

Substrate Reactivity: The reactivity of the nitrile can be influenced by electronic factors. Electron-poor nitriles may require basic conditions for amination, which presents an alternative but also challenging synthetic route. wikipedia.org

Future research will likely focus on developing milder and more versatile methods for this conversion, possibly utilizing metal-catalyzed approaches or novel reagent systems to improve yields, functional group tolerance, and stereochemical control. semanticscholar.org

Opportunities in Asymmetric Catalysis and Chiral Auxiliary Development

The rigid bicyclo[2.2.1]heptane skeleton is a privileged scaffold in asymmetric catalysis. Its well-defined and conformationally restricted structure is ideal for creating a chiral environment that can influence the stereochemical outcome of a reaction. Derivatives such as bornanesultam are well-known chiral auxiliaries. rsc.org

The introduction of a carboximidamide group onto this chiral framework opens up new opportunities for designing novel ligands and chiral auxiliaries. pwr.edu.plnih.gov Amidines are strong bases and possess two nitrogen atoms capable of coordinating with metal centers. wikipedia.org This bidentate chelation potential is a highly desirable feature in the design of ligands for transition-metal catalysis.

Feature of this compoundPotential Application in Asymmetric CatalysisRelevant Research Area
Rigid Chiral ScaffoldProvides a well-defined stereochemical environment around a metal center.Development of new chiral ligands for reactions like hydrogenation, C-C bond formation, and cycloadditions. pwr.edu.plsigmaaldrich.com
Basic Amidine GroupCan act as a Brønsted base catalyst or a proton shuttle in organocatalysis.Design of novel metal-free catalytic systems. rsc.org
Bidentate Chelating Moiety (N,N')Forms stable complexes with a wide range of transition metals (e.g., Rh, Pd, Cu).Synthesis of enantiopure ligands for asymmetric transformations. nih.gov

Future research is expected to explore the synthesis of enantiomerically pure this compound and its N-substituted derivatives for use as ligands in a variety of asymmetric catalytic reactions. The modular nature of the scaffold would allow for systematic tuning of steric and electronic properties to optimize catalyst performance for specific transformations. nih.govacs.org

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. chemrxiv.orgnih.gov For a molecule like this compound, computational methods offer powerful insights that can accelerate research and development.

Key areas where computational methodologies will be impactful:

Structural and Conformational Analysis: Predicting the stable conformations of endo and exo isomers and understanding the rotational barriers of the carboximidamide group.

Reactivity Prediction: Modeling reaction pathways, such as the Pinner reaction, to identify potential intermediates, transition states, and side products, thereby guiding the optimization of synthetic conditions. researchgate.net

Catalyst Design: Simulating the coordination of the amidine ligand to different metal centers and modeling the transition states of catalytic cycles to predict enantioselectivity and catalytic efficiency. researchgate.net

Property Prediction: Calculating electronic properties (e.g., HOMO-LUMO energies), spectroscopic data (e.g., NMR chemical shifts), and physicochemical properties to aid in characterization and design. chemrxiv.orgmdpi.com

Biological Activity Modeling: Using molecular docking simulations to predict how the molecule might bind to biological targets like enzymes or receptors, guiding its development in medicinal chemistry. rsc.orgresearchgate.net

The synergy between computational prediction and experimental validation will be crucial. As computational models become more accurate, they will enable the in silico design of novel catalysts and functional molecules based on the this compound scaffold, significantly reducing the time and resources required for empirical discovery. arkat-usa.org

Potential for Novel Applications in Chemical Biology and Materials Innovation

The unique structural and chemical properties of this compound make it a promising candidate for development in both chemical biology and materials science.

In chemical biology and medicinal chemistry , the bicyclo[2.2.1]heptane core is increasingly used as a saturated, three-dimensional bioisostere for a phenyl ring. nih.govenamine.netsemanticscholar.org This substitution can lead to improved physicochemical properties such as increased solubility and better metabolic stability, which are critical for drug development. The amidine functional group itself is a key pharmacophore found in many therapeutic agents, known for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets like proteins and DNA. nih.govnih.gov The combination of the rigid, lipophilic scaffold with the basic, hydrogen-bonding amidine group could lead to the development of novel inhibitors for enzymes or modulators for receptors implicated in various diseases. rsc.orgacs.org

In materials innovation , bicyclo[2.2.1]heptane derivatives are used as monomers in the synthesis of polymers with high thermal stability and specific mechanical properties. nih.gov The dicarboxylate salts of this bicyclic system are also used as nucleating agents to improve the clarity and physical properties of polyolefins like polypropylene. google.comgoogle.com The carboximidamide group could introduce new functionalities into polymers, such as sites for cross-linking, improved adhesion, or altered surface properties. Its basicity and ability to form salts could also be exploited in the creation of functional materials, including ion-exchange resins or components for high-energy materials.

FieldPotential ApplicationKey Molecular FeaturesSupporting Evidence/Analogy
Chemical BiologyEnzyme inhibitors, receptor antagonists/agonists3D scaffold as phenyl bioisostere; basic amidine for target binding.Bicyclo[2.2.1]heptanes are used as bioisosteres; amidines are known pharmacophores. rsc.orgnih.govnih.gov
Materials ScienceSpecialty polymer synthesis, polymer additivesRigid monomer backbone; reactive/basic amidine functionality.Norbornene-based polymers are common; bicyclic salts are used as nucleating agents. nih.govgoogle.com
AgrochemicalsFungicides, pesticidesUnique scaffold may overcome resistance; amidine is present in some agrochemicals.Structural novelty is key in agrochemical research.

The exploration of this compound in these emerging areas is still in its infancy, but the foundational knowledge of its constituent parts suggests a rich field of future discovery.

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